molecular formula C9H6BrNO2 B1527584 6-Bromo-4-hydroxyquinolin-2(1H)-one CAS No. 54675-23-9

6-Bromo-4-hydroxyquinolin-2(1H)-one

Cat. No. B1527584
CAS RN: 54675-23-9
M. Wt: 240.05 g/mol
InChI Key: DQFPMEMMMGZBKU-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxyquinolin-2(1H)-one is a chemical compound with the molecular formula C9H6BrNO2 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .


Synthesis Analysis

The synthesis of 6-Bromo-4-hydroxyquinolin-2(1H)-one involves several steps. One method involves the use of 4’-BROMOACETOACETANILIDE as a starting material . The reaction conditions include heating at 120℃ for 1 hour . Another method involves the use of (diacetoxy iodo) benzene in dichloromethane, to which trifluoromethanesulfonic acid is added dropwise .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-hydroxyquinolin-2(1H)-one consists of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 238.95800 .


Chemical Reactions Analysis

6-Bromo-4-hydroxyquinolin-2(1H)-one can be used as an intermediate in various chemical reactions. It is particularly useful in the synthesis of other compounds in the laboratory and in chemical production processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-4-hydroxyquinolin-2(1H)-one include a molecular weight of 240.05300, a boiling point of 451.3±45.0 °C, and a density of 1.8±0.1 g/cm3 . The compound also has a LogP value of 2.40850, indicating its lipophilicity .

Scientific Research Applications

Photolabile Protecting Group

6-Bromo-4-hydroxyquinolin-2(1H)-one has been explored for its use as a photolabile protecting group for carboxylic acids. Studies have shown that it exhibits a higher single photon quantum efficiency compared to other esters and is sensitive to multiphoton-induced photolysis, making it suitable for in vivo use. Its increased solubility and low fluorescence also enhance its utility as a caging group for biological messengers (Fedoryak & Dore, 2002).

Synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones

The compound has been utilized in the regioselective synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones. This involves treating different 4-hydroxyquinolin-2(1H)-ones with bromobenzyl bromides, followed by a series of reactions to yield the final products. These compounds are of interest due to their potential applications in various fields (Majumdar & Mukhopadhyay, 2003).

Cytotoxic Activity and Fluorescence Properties

Research has focused on the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, with 6-Bromo-4-hydroxyquinolin-2(1H)-one being a key intermediate. These derivatives have been screened for cytotoxic activity against various cancer cell lines, and their fluorescence properties have been studied, offering insights into their potential therapeutic applications (Kadrić et al., 2014).

Inhibitor of Influenza A Endonuclease

Several derivatives of 3-hydroxyquinolin-2(1H)-ones, including the brominated version, have been synthesized and evaluated as inhibitors of the 2009 pandemic H1N1 influenza A endonuclease. This research highlights its potential as a therapeutic agent against influenza A (Sagong et al., 2013).

Spectrophotometric Studies in Dye Synthesis

The compound has also been involved in spectrophotometric studies related to the synthesis of new hydroxyl-azo dyes derived from its variants. These studies are valuable in understanding the properties of these dyes, which could have implications in various industrial applications (Yahyazadeh et al., 2022).

Safety And Hazards

6-Bromo-4-hydroxyquinolin-2(1H)-one is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . If swallowed, wash out mouth with copious amounts of water for at least 15 minutes .

Future Directions

While specific future directions for 6-Bromo-4-hydroxyquinolin-2(1H)-one are not mentioned in the search results, the compound’s antimicrobial activity suggests potential for further development of new antimicrobial agents, especially for antifungal treatment .

properties

IUPAC Name

6-bromo-4-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFPMEMMMGZBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30715837
Record name 6-Bromo-4-hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30715837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-hydroxyquinolin-2(1H)-one

CAS RN

54675-23-9
Record name 6-Bromo-4-hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30715837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4-hydroxyquinolin-2(1h)-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The product of Step 2 (14.7 g) was added to polyphosphoric acid (55.3 mL) and mixture was heated to 140° C. for 3 hrs. The reaction mixture was cooled slightly and poured into 3N HCl (168 mL). The pH was adjusted to 4 with 3N NaOH and resulting solid was filtered after cooling the reaction mixture to 10° C. The cake was washed with water and then slurried in 400 mL of 50% isopropanol/water for 18 hours. The solids were filtered, air dried to give a pasty solid which was dried in vacuo at 90° C. for 4 hours, ground in mortar/pestle and re-dried at 90° C. for another 18 hours to give 15 g of the desired product.
Quantity
14.7 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
55.3 mL
Type
reactant
Reaction Step One
Name
Quantity
168 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

According to the general method described in Synth. Commun. 2010, 40, 732, a mixture of 4-bromoaniline (10.0 g, 58.1 mmol) and 2,2-dimethyl-1,3-dioxan-4,6-dione (8.40 g, 58.1 mmol) was heated at 80° C. for 1 hour and cooled to room temperature to receive 3-((4-bromophenyl)amino)-3-oxopropanoic acid as a solid. A stream of nitrogen gas was passed over the solid product to remove liquid acetone formed as a by-product. To this solid was added Eaton's reagent (40 mL) and the mixture was heated at 70° C. for 12 hours and then cooled to room temperature. To the resulting mixture was added water and stirred vigorously to receive a suspension which was filtered. The solid residue was washed with water and dried in air to yield the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Aly, M Ramadan… - Journal of Heterocyclic …, 2019 - Wiley Online Library
Reaction of four equivalents of 4‐hydroxyquinolin‐2(1H)‐ones with one equivalent of acenaphthoquinone in absolute ethanol, containing catalytic triethylamine, gave 3,3′,3″,3‴‐(1,2…
Number of citations: 8 onlinelibrary.wiley.com

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